

# Comprehensive Clinical Trial Protocol: Phase I Study of Enalapril in Healthy Volunteers

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## Compound Focus: Enalapril

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## Introduction and Trial Objectives

**Enalapril maleate** is a prominent angiotensin-converting enzyme (ACE) inhibitor approved for the treatment of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a **prodrug**, **enalapril** undergoes hepatic metabolism to its active metabolite, **enalaprilat**, which exerts therapeutic effects by inhibiting ACE and reducing angiotensin II levels. Phase I clinical trials represent the **critical first step** in human testing of investigational drugs, focusing primarily on safety, tolerability, and pharmacokinetic characterization in healthy volunteers. For **enalapril**, which has well-established safety profiles from decades of clinical use, contemporary Phase I trials often focus on **formulation development** and **comparative bioavailability** of new dosage forms, particularly those designed for specialized populations such as pediatrics.

The **primary objectives** of Phase I **enalapril** trials in healthy volunteers include: (1) characterizing the **pharmacokinetic profile** of **enalapril** and its active metabolite **enalaprilat** following single and multiple doses; (2) assessing the **safety and tolerability** of **enalapril** formulations; (3) evaluating the **pharmacodynamic effects** on ACE inhibition through biomarkers such as the angiotensin II/angiotensin I ratio; and (4) establishing **comparative bioavailability** between new formulations and reference products. These objectives provide the foundational data necessary for subsequent clinical development in patient populations.

## Study Design and Population

### Overall Study Design

Phase I trials of **enalapril** typically employ a **randomized, open-label, single-dose, crossover design** with appropriate washout periods between treatments. This design efficiently controls for inter-subject variability by having each participant serve as their own control. A typical study might compare **three treatments**: (A) reference marketed tablet (e.g., Renitec) administered with 240 mL water; (B) orodispersible minitables (ODMTs) with 240 mL water; and (C) ODMTs dispersed in the mouth with 20 mL water [1]. The **washout period** between doses should be sufficient to account for the elimination half-lives of both **enalapril** and **enalaprilat**, typically 5-7 days based on **enalaprilat's** prolonged terminal half-life.

The study is generally conducted in a **clinical research unit** where environmental factors, diet, and physical activity can be standardized. Participants are typically admitted to the unit the evening before dosing and remain for at least 24-48 hours for intensive pharmacokinetic sampling. Study procedures include **screening** (within 21 days prior to dosing), **treatment periods** with standardized conditions, and a **follow-up visit** approximately 7-10 days after the last drug administration to assess any delayed adverse events.

### Participant Selection

Table 1: Inclusion and Exclusion Criteria for Phase I **Enalapril** Trials

Category	Inclusion Criteria	Exclusion Criteria
<b>Demographics</b>	Age 18-55 years; Body mass index 18.5-30 kg/m <sup>2</sup>	Age outside specified range; Underweight or obese
<b>Health Status</b>	Good health based on medical history, physical exam, and lab tests	History of angioedema, urticaria, or allergy to ACE inhibitors; Organ diseases
<b>Vital Signs</b>	Normal blood pressure (SBP 90-139, DBP 50-89 mmHg)	Hypotension (BP <90/60 mmHg) or uncontrolled hypertension

Category	Inclusion Criteria	Exclusion Criteria
Laboratory Tests	Normal ECG, hematology, clinical chemistry, urinalysis	Clinically significant abnormalities in screening labs
Lifestyle Factors	Non-smoker or light smoker (<5 cigarettes/day); No alcohol/drug abuse	Heavy smoking; History of alcohol or substance abuse
Medications	No concomitant medications (except acceptable contraceptives)	Use of prescription drugs, herbal supplements, or enzyme modifiers
Compliance	Willing and able to provide written informed consent	Unlikely to comply with study procedures

Healthy volunteers are recruited following **strict eligibility criteria** to minimize confounding factors and ensure participant safety. Key exclusion criteria specifically relevant to **enalapril** include history of **angioedema**, **cough related to ACE inhibition**, and **renal impairment**, as these represent known risks associated with ACE inhibitor therapy [2]. Laboratory tests at screening should include **serum creatinine** and **electrolytes** to identify individuals with underlying renal dysfunction or electrolyte imbalances that might predispose them to adverse effects.

## Investigational Product

### Formulations and Dosage

Phase I trials of **enalapril** typically investigate **immediate-release formulations** at doses ranging from 5 mg to 20 mg, with 10 mg being a common single dose for bioavailability studies. The **reference product** is usually the commercially available tablet (e.g., Renitec), while **test formulations** may include innovative dosage forms such as **orodispersible minitablets (ODMTs)** developed for pediatric or geriatric populations who may have difficulty swallowing conventional tablets [1]. These ODMTs are designed to disintegrate rapidly in the mouth without water, potentially improving medication adherence in special populations.

**Enalapril** is known to have **good oral absorption** with peak concentrations achieved approximately one hour after administration. The absorption and metabolism of **enalapril** remain **unaffected by food**, making

administration independent of food intake [2]. However, to standardize conditions, Phase I trials typically administer doses after an overnight fast, with a standardized meal provided 4 hours post-dose. The **dosage strength** selected for Phase I trials should be justified based on the intended therapeutic dose and previous safety data, with 10 mg representing a common therapeutic dose for hypertension.

## Administration and Blinding

Although Phase I **enalapril** trials are often **open-label** due to the obvious differences between formulations, **single-blinding** can be implemented for certain assessments where objectivity is important. When possible, the personnel responsible for **pharmacokinetic sample collection**, **clinical laboratory assessments**, and **data analysis** should be blinded to treatment assignment to minimize bias.

Drug administration is conducted under **direct observation** of study staff to ensure compliance with the protocol-specified administration conditions. For ODMT formulations, specific instructions should be provided regarding the dispersion method and water volume permitted during administration. The timing of dose administration should be documented precisely, as this serves as time zero for all pharmacokinetic calculations.

## Pharmacokinetic Assessment

### Blood Sampling Schedule

Table 2: Pharmacokinetic Blood Sampling Timepoints for **Enalapril** and **Enalaprilat**

Phase	Timepoints Relative to Dosing	Notes
Pre-dose	-1.0, -0.5 hours	Baseline measurements
Early Absorption	0.25, 0.5, 0.75 hours	Characterize initial absorption
Peak Concentration	1.0, 1.25, 1.5, 2.0, 2.5 hours	Capture Cmax for enalapril
Distribution	3.0, 4.0, 6.0, 8.0 hours	Characterize distribution phase

Phase	Timepoints Relative to Dosing	Notes
Elimination	10, 12, 16, 24, 36, 48 hours	Characterize terminal elimination
Additional Points	72 hours (if feasible)	For enalaprilat elimination

A comprehensive **pharmacokinetic sampling schedule** is essential for adequately characterizing the concentration-time profiles of both **enalapril** and its active metabolite **enalaprilat**. The sampling schedule should be **sufficiently frequent** to capture the absorption, distribution, and elimination phases of both compounds. **Enalapril** typically reaches peak concentrations within **approximately 1 hour**, while **enalaprilat** peaks later at **about 3-4 hours** due to the time required for hepatic conversion. The **prolonged half-life** of **enalaprilat** (reportedly 11 hours in healthy adults [3]) necessitates sampling for at least 24-48 hours to adequately characterize the terminal elimination phase.

## Bioanalytical Methods

**Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)** methods are recommended for the simultaneous quantification of **enalapril** and **enalaprilat** in human plasma. These methods should demonstrate **adequate sensitivity**, **selectivity**, and a **calibration range** appropriate for expected concentrations following administration of therapeutic doses. The **lower limit of quantification (LLOQ)** should be sufficient to characterize the terminal elimination phase of both compounds, typically in the low ng/mL range.

Bioanalytical method validation should include assessments of **precision**, **accuracy**, **linearity**, **recovery**, and **stability** under various conditions including freeze-thaw cycles, short-term temperature storage, and long-term frozen storage. **Quality control samples** at low, medium, and high concentrations should be analyzed in duplicate with each analytical run, with at least two-thirds of the quality control samples required to be within  $\pm 15\%$  of their respective nominal values for the run to be acceptable.

## Pharmacodynamic Assessment

## ACE Inhibition Biomarkers

The **primary pharmacodynamic marker** for **enalapril** activity is the **angiotensin II/angiotensin I (Ang II/Ang I) ratio**, which serves as a sensitive measure of in vivo ACE inhibition [3]. In healthy adults, a single 10 mg dose of **enalapril** typically decreases the Ang II/Ang I ratio by approximately 79% within 4 hours of administration. This ratio is considered superior to **direct ACE activity measurements** in some contexts because it reflects the functional consequence of ACE inhibition on the renin-angiotensin system. Additional pharmacodynamic assessments may include **plasma renin activity** and **aldosterone concentrations**, which provide complementary information about RAAS activation in response to ACE inhibition.

Blood samples for Ang II/Ang I ratio determination should be collected at **baseline** (pre-dose) and at **strategic timepoints** aligned with expected maximal pharmacodynamic effect (e.g., 2, 4, 6, 8, 12, and 24 hours post-dose). Sample processing requires special attention due to the potential for angiotensin generation or degradation ex vivo. Plasma should be **separated promptly** after collection and stored at -70°C or lower to maintain analyte stability until analysis.

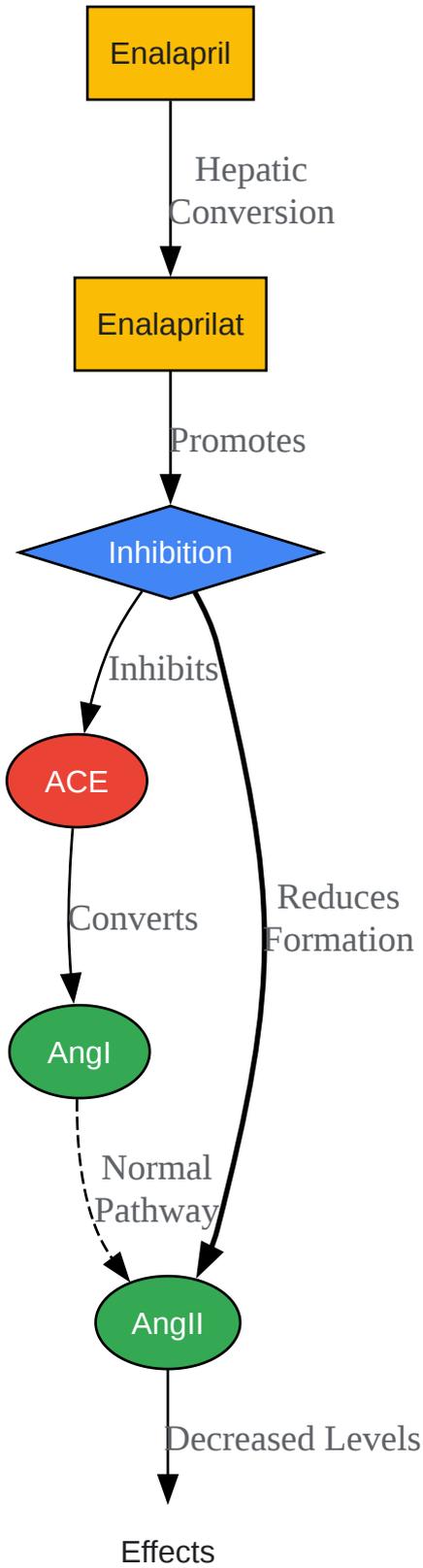
## Pharmacodynamic Modeling

The relationship between **enalaprilat** concentrations and ACE inhibition typically follows a **maximum inhibition (Imax) model**, which can be described by the equation:

$$\text{Effect} = E_0 - (\text{Imax} \times C^\gamma) / (\text{IC}_{50}^\gamma + C^\gamma)$$

Where  $E_0$  is the baseline Ang II/Ang I ratio,  $\text{Imax}$  is the maximum inhibitory effect (typically approaching 100% for **enalapril**),  $\text{IC}_{50}$  is the **enalaprilat** concentration producing 50% of maximum inhibition,  $C$  is the **enalaprilat** concentration, and  $\gamma$  is the sigmoidicity factor [3]. Population estimates from recent studies indicate an  $\text{IC}_{50}$  of approximately 1.19  $\mu\text{g/L}$  in children with heart failure and 30.01  $\mu\text{g/L}$  in healthy adults, suggesting potential population differences in sensitivity to **enalaprilat**.

## Enalapril Pharmacodynamic Pathway



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Figure 1: **Enalapril's** mechanism of action showing metabolic activation and pathway inhibition

## Safety Assessment

### Adverse Event Monitoring

Safety assessments in Phase I **enalapril** trials include **continuous monitoring** for adverse events from the time of informed consent through the final study visit. Known adverse effects of **enalapril** include **cough** (characteristically non-productive and resolving upon discontinuation), **hypotension** (particularly after the first dose), **hyperkalemia**, **angioedema**, and less commonly, **cholestatic jaundice** and **hypersensitivity reactions** [2]. Participants should be specifically queried about these known effects at each assessment timepoint.

All adverse events should be documented with details on **onset date/time**, **duration**, **severity** (mild, moderate, severe), **relationship to study drug** (unrelated, unlikely, possible, probable, definite), and **action taken** regarding study treatment. Serious adverse events (SAEs) require immediate notification to the sponsor and institutional review board/ethics committee according to regulatory requirements. Given the known risk of **symptomatic hypotension**, participants should remain under medical supervision for at least 2 hours following the first dose, with additional monitoring until blood pressure stabilizes.

### Clinical and Laboratory Assessments

**Vital signs**, including blood pressure and heart rate, should be measured in triplicate after the participant has been seated for at least 5 minutes. Measurements should be taken at screening, pre-dose, and at multiple timepoints post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours). **Orthostatic blood pressure** measurements (supine, sitting, and standing) may be included to detect orthostatic hypotension, particularly in studies investigating higher doses or special populations.

**Laboratory safety assessments** should include hematology, clinical chemistry (with particular attention to serum creatinine, potassium, and sodium), and urinalysis. These should be performed at screening, pre-dose,

24 hours post-dose, and at the follow-up visit. **Electrocardiograms** (standard 12-lead) should be obtained at screening and at specified intervals post-dose to detect any potential effects on cardiac conduction.

## Data Analysis and Statistics

### Pharmacokinetic Analysis

**Non-compartmental analysis** (NCA) is typically employed for the calculation of pharmacokinetic parameters for both **enalapril** and **enalaprilat**. Primary parameters include: **C<sub>max</sub>** (maximum observed concentration), **T<sub>max</sub>** (time to reach C<sub>max</sub>), **AUC<sub>0-t</sub>** (area under the concentration-time curve from zero to the last measurable concentration), **AUC<sub>0-∞</sub>** (area under the concentration-time curve from zero to infinity), **t<sub>1/2</sub>** (terminal elimination half-life), and **λ<sub>z</sub>** (terminal elimination rate constant).

For studies comparing formulations, the **relative bioavailability** is determined by comparing the AUC<sub>0-t</sub> and AUC<sub>0-∞</sub> of the test formulation to the reference formulation. Statistical comparisons of pharmacokinetic parameters between treatments are typically performed on **log-transformed data** using analysis of variance (ANOVA) models that account for sequence, period, and treatment effects. The 90% confidence intervals for the geometric mean ratios (test/reference) of C<sub>max</sub> and AUC should fall within the **80-125% bioequivalence range** to demonstrate comparable bioavailability.

### Sample Size Considerations

Sample sizes for Phase I **enalapril** trials are typically based on **practical considerations** rather than formal power calculations, often ranging from 12 to 24 healthy volunteers. This sample size is generally sufficient to characterize pharmacokinetic parameters with adequate precision and to identify common adverse events. For bioequivalence studies, sample size calculations can be performed based on the **intra-subject variability** of **enalapril** pharmacokinetic parameters, with 24 participants providing approximately 80% power to demonstrate bioequivalence assuming a within-subject coefficient of variation of 20% for AUC.

## Appendices

## Detailed Experimental Protocols

### Protocol 1: Sample Processing for Angiotensin II/I Ratio Measurement

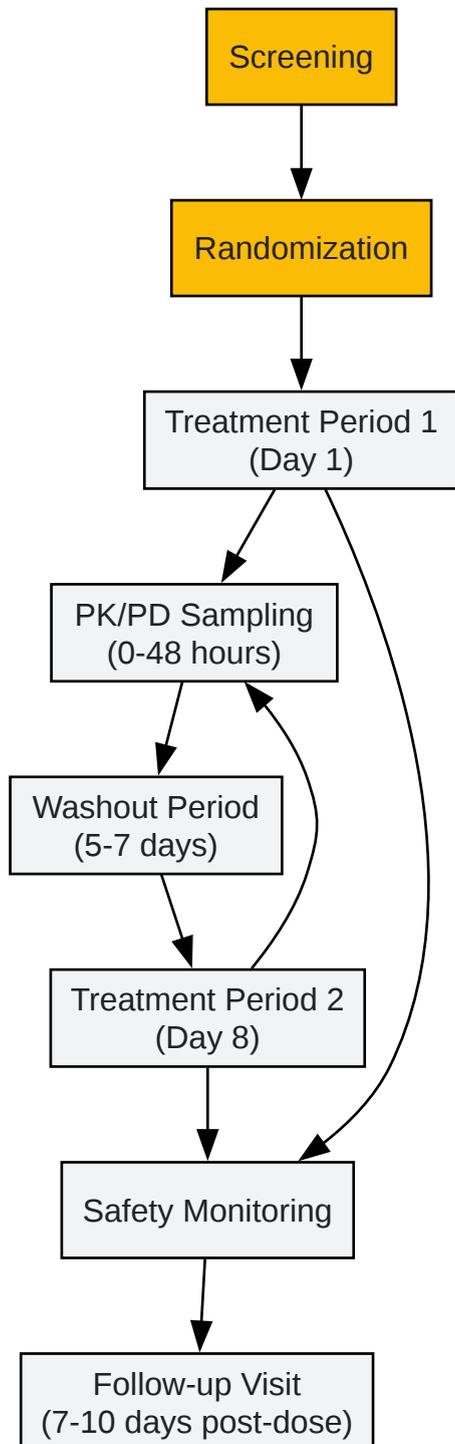
- Collect blood samples into pre-chilled EDTA tubes containing ACE inhibitor cocktail to prevent ex vivo angiotensin generation
- Immediately place tubes on ice and centrifuge at 4°C within 30 minutes of collection
- Separate plasma into pre-labeled polypropylene tubes
- Store plasma at -70°C or lower until analysis
- Analyze using validated LC-MS/MS method with appropriate quality controls

### Protocol 2: Administration of Orodispersible Minitablets

- Confirm participant identity and fasting status
- Have participant sit in an upright position
- Place ODMT on the participant's tongue without water
- Allow minitab to disperse (typically 15-30 seconds)
- Participant may swallow the dispersed formulation
- Administer 20 mL water for dispersion formulation or 240 mL water for conventional administration
- Document exact administration time

## Workflow Diagram

## Phase I Enalapril Trial Workflow



Analysis

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Figure 2: Phase I clinical trial workflow for **enalapril** studies in healthy volunteers

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